Chemical structure of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid
Chemical structure of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid
This technical guide provides an in-depth analysis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and conformational rigidity.[1]
Executive Summary
2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a high-value pharmacophore intermediate characterized by a cyclopropane scaffold substituted with a fluorine atom, a methyl group, and an acetic acid side chain.[1] This structure represents a "privileged motif" in modern drug discovery, primarily utilized to:
-
Block Metabolic Hotspots: The fluorine atom prevents oxidative metabolism (e.g., by Cytochrome P450) at the cyclopropyl ring.[1]
-
Restrict Conformation: The cyclopropane ring locks the acetic acid side chain into a specific vector, reducing the entropic penalty of binding to a target protein.[1]
-
Modulate pKa: The electron-withdrawing fluorine atom inductively lowers the pKa of the carboxylic acid, potentially altering bioavailability and receptor interaction.[1]
Chemical Structure & Stereochemistry[1][2]
Connectivity Analysis
The molecule consists of a cyclopropane ring acting as the core scaffold.[1]
-
Position 1 (Quaternary Center): Substituted with a methyl group (–CH₃) and the acetic acid moiety (–CH₂COOH).[1]
-
Position 2: Substituted with a fluorine atom (–F).[1][2][3][4][5][6][7]
-
Position 3: Unsubstituted methylene (–CH₂–).[1]
This substitution pattern creates a quaternary carbon at Position 1, a structural feature often sought to prevent racemization and increase metabolic resistance.[1]
Stereochemical Complexity
The presence of substituents at C1 and C2 introduces diastereomerism.[1] Two distinct relative configurations exist:
-
Cis-isomer: The Fluorine (at C2) and the Methyl group (at C1) are on the same face of the ring.[1]
-
Trans-isomer: The Fluorine and the Methyl group are on opposite faces.[1]
Furthermore, because the molecule lacks a plane of symmetry, it exists as a pair of enantiomers (
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the potential for stereoisomerism.
Figure 1: Connectivity and substitution pattern of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid.
Synthetic Pathways[1][2]
Synthesis of this quaternary fluorinated cyclopropane is non-trivial due to the steric hindrance at C1 and the electronic effects of fluorine.[1] The most robust method involves Transition-Metal Catalyzed Carbene Transfer .[1]
Retrosynthetic Analysis
-
Target: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid[1]
-
Precursor: 2-Fluoro-1-methyl-1-vinylcyclopropane (via oxidation) OR Direct cyclopropanation of a fluoro-alkene.[1]
Primary Synthetic Route: Rhodium-Catalyzed Cyclopropanation
This protocol utilizes a diazoacetate precursor and a fluorinated olefin.[1]
Step 1: Preparation of Precursors
-
Olefin: 2-Fluoro-propene or a derivative (e.g., 2-fluoro-3-methyl-2-butene equivalent depending on side chain strategy).[1]
-
Carbene Source: Ethyl diazoacetate.[1]
Step 2: Cyclopropanation
-
Catalyst: Dirhodium tetraacetate (
) or chiral Rh(II) catalysts for enantioselectivity.[1] -
Reaction: The diazo compound decomposes to form a metal-carbene intermediate, which adds across the double bond of the fluorinated alkene.[1]
Step 3: Functional Group Manipulation
-
Hydrolysis of the ester to the free acid.[1]
Synthesis Workflow Diagram
Figure 2: General synthetic workflow via Rhodium-catalyzed cyclopropanation.
Physicochemical Properties & "Fluorine Effect"[1][2][3][8][9]
The introduction of fluorine and the cyclopropane ring drastically alters the properties compared to a standard aliphatic acid (e.g., 3-methylpentanoic acid).[1]
| Property | Predicted Value / Trend | Mechanistic Explanation |
| pKa | ~3.8 - 4.2 | Lower than acetic acid (4.76).[1] The electron-withdrawing F atom (via |
| Lipophilicity (LogP) | ~1.2 - 1.5 | Higher than non-fluorinated analogs.[1] The C-F bond increases lipophilicity while reducing polarizability.[1] |
| Conformation | Rigid | The cyclopropane ring prevents rotation.[1] The "Gauche Effect" may favor specific orientations of the F relative to the carbonyl.[1] |
| Metabolic Stability | High | The C-F bond (116 kcal/mol) is resistant to CYP450 oxidation.[1] The quaternary C1 blocks |
The "Janus" Polarity
Fluorinated cyclopropanes exhibit a unique electrostatic surface.[1] The fluorine atom creates a localized region of high electron density, while the face opposite the fluorine is electron-deficient.[1] This allows the molecule to engage in specific dipolar interactions within a protein binding pocket, often distinct from hydrogen bonding.[1]
Experimental Protocol: General Cyclopropanation
Note: This is a generalized protocol for synthesizing fluorinated cyclopropyl esters, adaptable for this specific target.
Reagents:
-
Alkene substrate (1.0 equiv)[1]
-
Ethyl diazoacetate (1.2 equiv)[1]
- (1 mol%)[1]
-
Dichloromethane (anhydrous)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the alkene and
in DCM.[1] -
Addition: Dissolve Ethyl diazoacetate in DCM. Add this solution dropwise to the reaction mixture via a syringe pump over 4 hours at 0°C. Slow addition is critical to prevent diazo dimerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the cis and trans diastereomers.
-
Hydrolysis: Dissolve the isolated ester in THF/Water (3:1). Add LiOH (2.0 equiv) and stir until TLC indicates consumption of the ester. Acidify with 1M HCl and extract with EtOAc to yield the target acid.[1]
Applications in Drug Discovery[1][2][3][4][8]
This molecule is typically employed in the Hit-to-Lead optimization phase.[1]
-
Bioisostere for Leucine/Isoleucine: The hydrophobic, branched nature of the 1-methylcyclopropyl group mimics the side chains of aliphatic amino acids but with restricted conformation.[1]
-
GABA Analogues: When coupled with an amine, this scaffold resembles
-aminobutyric acid (GABA) derivatives (e.g., Gabapentinoids), where the ring improves blood-brain barrier (BBB) penetration.[1] -
IDO1 Inhibitors: Similar fluorinated cyclopropyl motifs have been explored in indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors to improve potency and metabolic half-life.[1]
References
-
Pons, A., et al. (2022).[1][4] Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation. ACS Omega.[1] Link[1]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Mondal, S., et al. (2025).[1][8][9] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate/PMC.[1] Link
-
PubChem Compound Summary. 2-(1-Methylcyclopropyl)acetic acid (Non-fluorinated analog for structural comparison). Link[1]
Sources
- 1. 2-amino-2-(2-methylcyclopropyl)acetic acid | 89531-26-0 [sigmaaldrich.com]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. veeprho.com [veeprho.com]
- 6. americanelements.com [americanelements.com]
- 7. americanelements.com [americanelements.com]
- 8. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(1-Methylcyclopropyl)acetic acid | C6H10O2 | CID 15579944 - PubChem [pubchem.ncbi.nlm.nih.gov]
